![molecular formula C17H21FN2O2 B3281002 Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate CAS No. 726198-18-1](/img/structure/B3281002.png)
Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring substituted with a tert-butyl group, a cyano group, and a fluorophenyl group. The tert-butyl group provides steric hindrance, affecting its reactivity and stability .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Tert-butyl piperidine derivatives, similar to Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate, are commonly synthesized as intermediates in the development of biologically active compounds, such as crizotinib (Kong et al., 2016). These intermediates are synthesized through multi-step processes and characterized using techniques like MS and NMR spectroscopy.
- Similarly, tert-butyl piperidine derivatives have been synthesized as key intermediates for other significant pharmaceutical compounds like Vandetanib (Wang et al., 2015).
Crystal Structure and Molecular Analysis
- The crystal structure and molecular analysis of tert-butyl piperidine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been explored through single crystal XRD data (Sanjeevarayappa et al., 2015). These studies provide insights into the compound's molecular structure, crystallization, and potential for forming weak intermolecular interactions.
Biological Applications
- Certain tert-butyl piperidine derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). These evaluations are crucial for understanding the potential pharmaceutical applications of these compounds.
Pharmaceutical Intermediates
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound similar to this compound, is an important intermediate for small molecule anticancer drugs (Zhang et al., 2018). These intermediates have a high yield and are synthesized through a series of chemical reactions, indicating their critical role in drug development.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJWDHWKTRJWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678152 | |
Record name | tert-Butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
726198-18-1 | |
Record name | tert-Butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.